
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves multi-step organic reactions One common approach is to start with the pyrimidine core, introducing the trifluoromethyl group through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds similar to 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone exhibit significant anticancer properties. For instance, derivatives have shown the ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. Studies report that related compounds can achieve low IC50 values, indicating potent activity against various cancer cell lines .
Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives of this compound can modulate inflammatory responses. For example, certain studies have shown the ability of similar compounds to inhibit prostaglandin E2 (PGE2) synthesis in LPS-stimulated human blood assays, suggesting their potential as anti-inflammatory agents .
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
A study on pyrimidine derivatives revealed promising results in inhibiting the proliferation of various cancer cell lines. The derivatives exhibited IC50 values as low as 123 nM against specific targets, outperforming standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Case Study 2: Selective Kinase Inhibition
Another research effort focused on the kinase inhibitory activity of similar compounds. These studies revealed that the compounds selectively inhibited certain kinases associated with cancer progression while demonstrating minimal off-target effects. This highlights their potential for targeted cancer therapy .
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents and conditions to yield the desired product. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable component in drug design.
Mechanism of Action
The mechanism of action of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can modulate its overall reactivity. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine: Lacks the ethanone group, which can affect its reactivity and applications.
2-Methyl-6-(trifluoromethyl)pyrimidine: Lacks the pyrrolidine and ethanone groups, making it less complex and potentially less versatile.
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)propanone: Similar structure but with a propanone group instead of ethanone, which can alter its chemical properties.
Uniqueness
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is unique due to its combination of a trifluoromethyl-substituted pyrimidine ring and a pyrrolidine ring with an ethanone group. This unique structure provides a balance of stability, reactivity, and potential for diverse applications in various scientific fields.
Biological Activity
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a complex organic compound characterized by its unique structural features, including a trifluoromethyl-substituted pyrimidine ring and a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, while the pyrrolidine ring modulates its reactivity. These interactions can lead to significant biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown their efficacy against human cancer cell lines, demonstrating IC50 values that suggest potential for therapeutic applications .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound. For example, compounds with similar structures have been tested against breast cancer cells, showing moderate to significant inhibitory effects on cell viability. The mechanism often involves the induction of apoptosis and inhibition of critical enzymes involved in cancer cell proliferation .
Data Table: Biological Activity Summary
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Study 1 | 5e | MCF-7 (Breast Cancer) | 18 | PARP1 Inhibition |
Study 2 | 5a | MCF-7 (Breast Cancer) | 57.3 | PARP1 Inhibition |
Study 3 | Similar Derivative | Various Cancer Lines | Varies | Apoptosis Induction |
Case Study 1: PARP Inhibition
A study demonstrated that a related compound inhibited the catalytic activity of PARP1, which is crucial for DNA repair mechanisms in cancer cells. The inhibition led to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, indicating DNA damage response activation .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of nitrogen heterocycles, including those with pyrrolidine and pyrimidine structures. Compounds showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broader spectrum of biological activity beyond anticancer effects .
Properties
IUPAC Name |
1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-7(19)9-3-4-18(6-9)11-5-10(12(13,14)15)16-8(2)17-11/h5,9H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYDZUWFAZQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)C(=O)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.